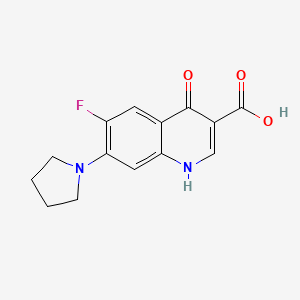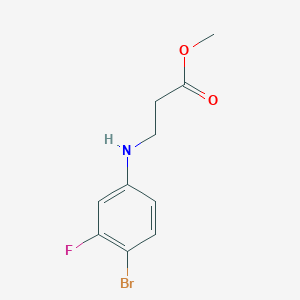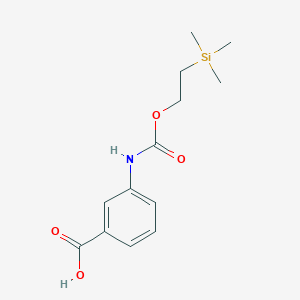
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dihydroquinoline ring system attached to a nitrophenyl group through a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted quinoline derivatives with different functional groups replacing the nitro group.
科学的研究の応用
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the nitrophenyl and methanimine groups.
4-Nitroquinoline: A derivative with a nitro group attached to the quinoline ring.
3,4-Dihydroquinoline: A precursor compound used in the synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine.
Uniqueness
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is unique due to the presence of both the dihydroquinoline ring and the nitrophenyl group, which confer distinct chemical and biological properties. The methanimine linkage also adds to its uniqueness, allowing for specific interactions with molecular targets that may not be possible with other quinoline derivatives.
特性
CAS番号 |
6637-34-9 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O2/c17-16(13-7-9-14(10-8-13)19(20)21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10,17H,3,5,11H2 |
InChIキー |
CPVBMAQDJHLBAM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)

![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)


![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)
